(Z)-3-(tert-butyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
Overview
Description
(Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a tert-butyl group and a benzylidene hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide could be explored for its potential therapeutic properties
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide
- 4-isopropylbenzaldehyde
- N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
(Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the combination of its substituents, which confer specific chemical and physical properties
Properties
IUPAC Name |
5-tert-butyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-12(2)14-8-6-13(7-9-14)11-19-22-17(23)15-10-16(21-20-15)18(3,4)5/h6-12H,1-5H3,(H,20,21)(H,22,23)/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYNAQXBQOIADY-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=NNC(=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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